

# BAY 85-3934 versus recombinant human EPO (rhEPO) studies

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## Compound of Interest

Compound Name: DA-3934

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A Comprehensive Comparison: BAY 85-3934 (Molidustat) versus Recombinant Human EPO (rhEPO)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BAY 85-3934 (molidustat) and recombinant human erythropoietin (rhEPO) for the stimulation of erythropoiesis. This document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the distinct signaling pathways.

## Mechanism of Action

**BAY 85-3934 (Molidustat):** A novel, orally administered small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.<sup>[1][2]</sup> By inhibiting these enzymes, BAY 85-3934 mimics the cellular response to hypoxia. This leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), which then stimulate the endogenous production of erythropoietin (EPO) and enhance iron metabolism.<sup>[1][2]</sup>

**Recombinant Human EPO (rhEPO):** A biologic agent administered via injection that directly stimulates erythropoiesis.<sup>[3]</sup> It works by binding to the EPO receptor on the surface of red blood cell precursors in the bone marrow, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival.<sup>[4][5][6]</sup>

## Comparative Efficacy and Safety Data

Preclinical studies in rodent and non-rodent models have demonstrated key differences in the pharmacological profiles of BAY 85-3934 and rhEPO.

## In Vitro Potency of BAY 85-3934

BAY 85-3934 is a potent inhibitor of HIF-prolyl hydroxylases.

Enzyme	IC <sub>50</sub> (nM)
PHD1	480
PHD2	280
PHD3	450
Data from in vitro cell-free assays. <a href="#">[7]</a> <a href="#">[8]</a>	

## Erythropoietic Response in Healthy Rats

A comparison of once-daily oral BAY 85-3934 and twice-weekly subcutaneous rhEPO injections in healthy Wistar rats showed comparable increases in hematocrit and hemoglobin over a 14-day period.[\[9\]](#)

Treatment Group	Dosage	Mean Hematocrit Increase (%)	Mean Hemoglobin Increase (g/dL)
Vehicle Control	-	~0	~0
BAY 85-3934	2.5 mg/kg, once daily (oral)	~15	~4.5
rhEPO	100 IU/kg, twice weekly (s.c.)	~15	~4.5
Adapted from preclinical studies in Wistar rats. <a href="#">[9]</a> <a href="#">[10]</a>			

## Plasma EPO Levels in Cynomolgus Monkeys

A single dose of rhEPO resulted in supraphysiological plasma EPO concentrations, whereas BAY 85-3934 induced endogenous EPO levels within a more physiological range. Despite these differences in peak EPO levels, the long-term erythropoietic response was similar.[\[9\]](#)[\[10\]](#)

Treatment	Dosage	Peak Plasma EPO (mU/mL)	AUC of Plasma EPO (h*mU/mL)
rhEPO	100 IU/kg (s.c.)	> 8-fold higher than BAY 85-3934	> 6-fold higher than BAY 85-3934
BAY 85-3934	1.5 mg/kg (oral)	Endogenous peak	Endogenous AUC

Comparative single-dose study in cynomolgus monkeys.  
[\[9\]](#)[\[10\]](#)

## Effects on Blood Pressure in a Rat Model of Renal Anemia

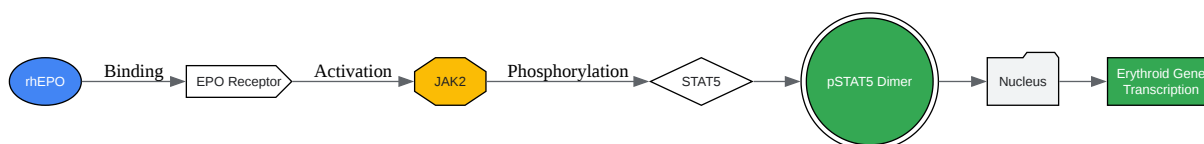
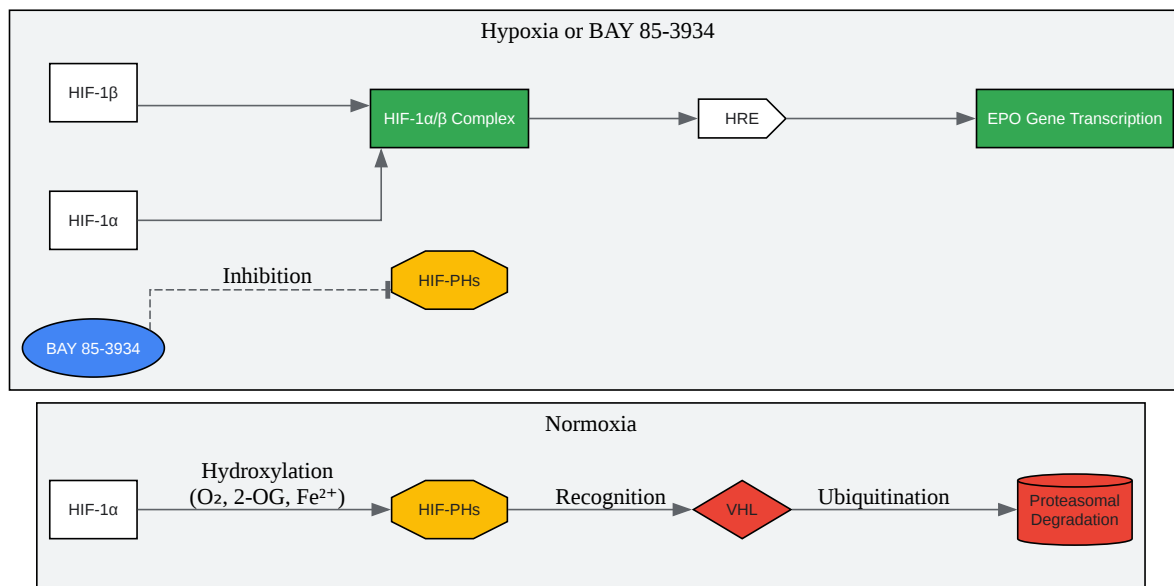
In a rat model of chronic kidney disease (CKD) with associated hypertension, BAY 85-3934 demonstrated a distinct advantage over rhEPO by not only correcting anemia but also normalizing blood pressure.[\[9\]](#)[\[11\]](#)

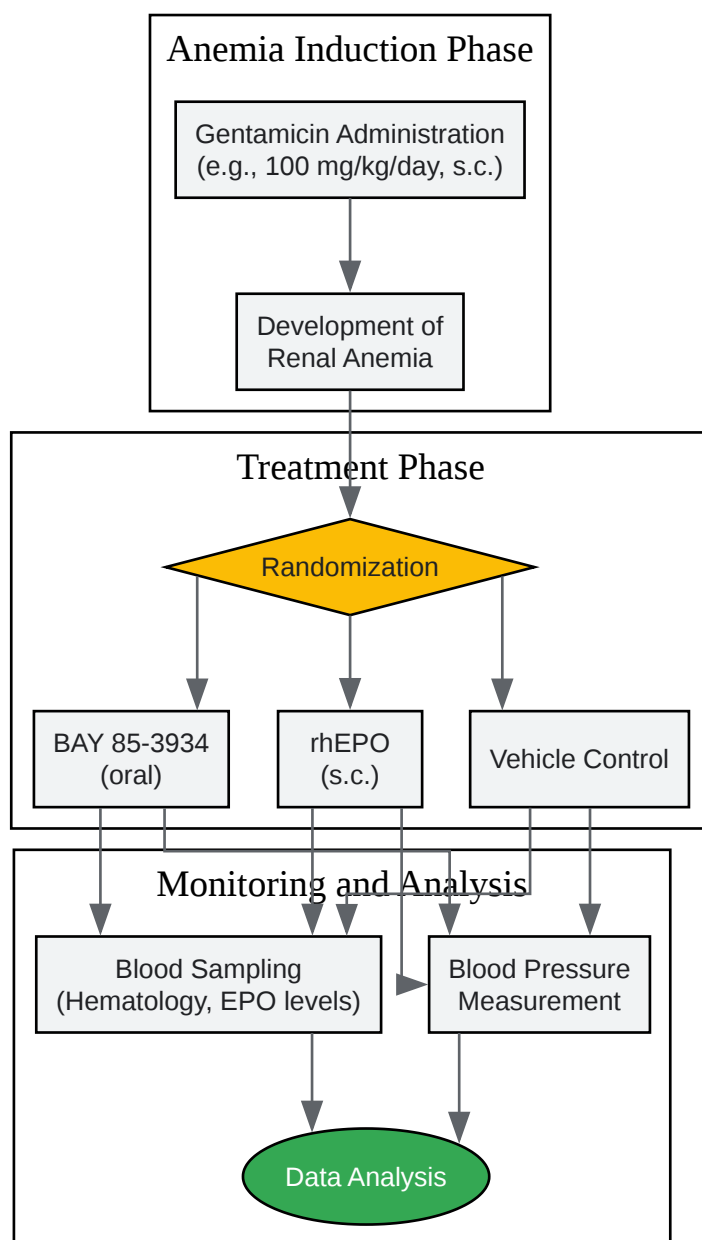
Treatment Group	Effect on Anemia	Effect on Blood Pressure
rhEPO	Corrected	No improvement/potential worsening
BAY 85-3934	Corrected	Normalized

Findings from a rat model of gentamicin-induced renal anemia.[\[9\]](#)[\[12\]](#)

## Signaling Pathways

The mechanisms by which BAY 85-3934 and rhEPO stimulate erythropoiesis are fundamentally different, as illustrated by their signaling pathways.





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